Boc-L-Lysine methyl ester hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (Boc) group. The process includes the following steps :
Protection of the Amino Group: Lysine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N-Boc-L-lysine.
Esterification: The carboxyl group of N-Boc-L-lysine is then esterified using methanol and a catalyst like sulfuric acid to produce N-Boc-L-lysine methyl ester.
Formation of Hydrochloride Salt: Finally, the ester is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems like crystallization and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like EDCI or HATU.
Common Reagents and Conditions
Acidic Conditions: For Boc deprotection, trifluoroacetic acid (TFA) is commonly used.
Basic Conditions: For ester hydrolysis, sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.
Major Products Formed
Free Amine: Obtained after Boc deprotection.
Carboxylic Acid: Formed after ester hydrolysis.
Peptides: Resulting from coupling reactions with other amino acids.
Scientific Research Applications
Methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride has several applications in scientific research:
Peptide Synthesis: It is widely used as a protected lysine derivative in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Employed in studies involving protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The compound exerts its effects primarily through its role as a building block in peptide synthesis. The Boc group protects the amino group during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions to form peptides. The ester group allows for easy incorporation into peptide chains .
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-lysine: Similar structure but lacks the ester group.
L-lysine methyl ester: Similar structure but lacks the Boc group.
N-Boc-L-lysine ethyl ester: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride is unique due to the presence of both the Boc protecting group and the methyl ester group. This dual protection allows for selective deprotection and incorporation into peptide chains, making it highly versatile in peptide synthesis .
Properties
IUPAC Name |
methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;/h9H,5-8,13H2,1-4H3,(H,14,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUQENKCQXPGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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